Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate is an organic compound belonging to the furanone family. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxyl and keto functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate typically involves the esterification of 4-hydroxy-5-oxofuran-2(5H)-ylidene acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4,5-dioxofuran-2(5H)-ylidene acetate.
Reduction: Formation of ethyl (4-hydroxy-5-hydroxyfuran-2(5H)-ylidene)acetate.
Substitution: Formation of ethyl (4-hydroxy-5-aminofuran-2(5H)-ylidene)acetate or ethyl (4-hydroxy-5-alkoxyfuran-2(5H)-ylidene)acetate.
Scientific Research Applications
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: Both compounds contain ester and keto functional groups, but the latter has a cyclopentyl ring instead of a furan ring.
(5-oxo-2H-furan-2-yl) acetate: This compound is structurally similar but lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
236389-50-7 |
---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-5-oxofuran-2-ylidene)acetate |
InChI |
InChI=1S/C8H8O5/c1-2-12-7(10)4-5-3-6(9)8(11)13-5/h3-4,9H,2H2,1H3 |
InChI Key |
PJRZTHAEJDPKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1C=C(C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.